2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

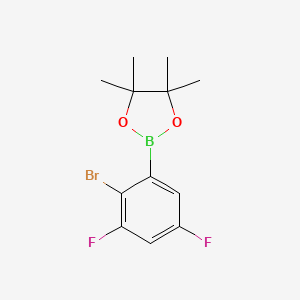

This organoboron compound features a dioxaborolane core (a five-membered ring with boron and two oxygen atoms) substituted with four methyl groups and a 2-bromo-3,5-difluorophenyl moiety. The bromine atom at the ortho position and fluorine atoms at meta positions on the aromatic ring impart unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry .

Properties

IUPAC Name |

2-(2-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(15)6-9(16)10(8)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQRXSMSJLAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743459 | |

| Record name | 2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-62-0 | |

| Record name | 2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme Overview:

- Starting material: 2-bromo-3,5-difluorophenyl derivative (aryl bromide)

- Boron source: bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complex, typically Pd(dppf)Cl2·DCM or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: Typically 80–90 °C

- Reaction time: 12–24 hours under inert atmosphere (N2 or Ar)

This method is well-documented for synthesizing arylboronates with high yields and purity.

Detailed Preparation Method

Stepwise Procedure:

-

- Dissolve the 2-bromo-3,5-difluorophenyl compound in anhydrous 1,4-dioxane or THF.

- Add bis(pinacolato)diboron (1.1 equiv relative to aryl bromide).

- Add the palladium catalyst (4 mol%), such as Pd(dppf)Cl2·DCM.

- Add potassium acetate (3 equiv) as the base.

- Degas the reaction mixture by purging with nitrogen or argon to remove oxygen.

-

- Heat the mixture to 90 °C and stir for 18–24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

- Cool the reaction mixture to room temperature.

- Filter through a short silica gel column to remove palladium residues.

- Evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

-

- The product is typically obtained as a clear oil or solid.

- Characterize by ^1H NMR, ^13C NMR, ^19F NMR (due to fluorine atoms), and mass spectrometry.

- Typical ^1H NMR signals include a singlet around δ 1.3–1.4 ppm for the tetramethyl groups on the dioxaborolane ring and aromatic signals consistent with the difluorophenyl moiety.

Example Data Table for Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aryl bromide | 2-bromo-3,5-difluorophenyl compound (1 equiv) | Commercially available or synthesized |

| Boron reagent | Bis(pinacolato)diboron (1.1 equiv) | High purity recommended |

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) | Alternative: Pd(PPh3)4 |

| Base | Potassium acetate (3 equiv) | Alternative: K3PO4 |

| Solvent | 1,4-Dioxane or THF | Anhydrous, degassed |

| Temperature | 90 °C | Oil bath or sand bath |

| Reaction time | 18–24 hours | Monitored by TLC/GC |

| Yield | 70–85% | Depends on substrate purity and scale |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate gradient |

Alternative Synthetic Routes

While palladium-catalyzed borylation is the gold standard, alternative methods include:

- Direct lithiation followed by borylation: Lithiation of the aryl bromide with n-butyllithium at low temperature (-78 °C), followed by quenching with trialkyl borates or pinacolborane to form the boronate ester. This method requires careful control of temperature and moisture sensitivity.

- Copper-catalyzed borylation: Copper catalysts can sometimes be used but are less common for aryl bromides with multiple halogen substituents due to selectivity issues.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The boronate ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

Solvents: Common solvents include toluene, dichloromethane, and ethanol.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products

Cross-Coupling Products: The major products are biaryl compounds formed through Suzuki-Miyaura coupling.

Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

Scientific Research Applications

Chemistry

Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: Used in the preparation of advanced materials such as polymers and electronic materials.

Biology and Medicine

Drug Development: It is used in the synthesis of potential drug candidates through its role in forming carbon-carbon bonds.

Bioconjugation: Utilized in the modification of biomolecules for research and therapeutic purposes.

Industry

Agricultural Chemicals: Employed in the synthesis of agrochemicals.

Fine Chemicals: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronate ester group, which stabilizes the intermediate complexes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Insights :

- Halogen Effects : Bromine’s superior leaving group ability compared to chlorine enhances cross-coupling efficiency .

- Fluorine Positioning : Meta-fluorine atoms stabilize the boron center via inductive effects, whereas para-substituents introduce steric challenges .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents significantly increase electrophilicity but reduce solubility in polar solvents .

Challenges :

Physical and Spectroscopic Properties

Biological Activity

2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.

- Molecular Formula : C₁₂H₁₄BBrF₂O₂

- Molecular Weight : 318.95 g/mol

- CAS Number : 1799485-20-3

- Structural Characteristics : The compound contains a dioxaborolane ring which is known for its reactivity in various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its pharmacological properties and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds are believed to disrupt cellular processes involved in tumor growth. They may inhibit specific enzymes or pathways critical for cancer cell proliferation.

- Case Study : A study involving a related dioxaborolane compound demonstrated effective inhibition of cancer cell lines in vitro, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting anti-inflammatory activity:

- Research Findings : Compounds with boron can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

- Clinical Relevance : This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BBrF₂O₂ |

| Molecular Weight | 318.95 g/mol |

| CAS Number | 1799485-20-3 |

| Anticancer Activity | Yes |

| Anti-inflammatory Activity | Yes |

Case Studies and Research Findings

-

Study on Anticancer Activity

- Objective : To evaluate the efficacy of related dioxaborolane derivatives against cancer cell lines.

- Findings : The study reported a significant reduction in cell viability in treated groups compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Research

- Objective : To assess the anti-inflammatory potential of boron-containing compounds.

- Findings : Results showed that these compounds reduced the secretion of TNF-alpha and IL-6 in macrophage cultures, indicating a promising role in managing inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-Bromo-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, where the boronate ester reacts with aryl halides. Key steps include:

- Substrate Preparation : Brominated aryl precursors are treated with bis(pinacolato)diboron under inert conditions.

- Catalytic System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with ligands (e.g., SPhos) enhance reactivity.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity . Note: Steric hindrance from bromo and difluoro substituents may require elevated temperatures (80–100°C) .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- ¹H/¹³C NMR : The bromo and difluoro substituents on the phenyl ring produce distinct splitting patterns. For example, the para-fluorine causes deshielding in adjacent protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy : B-O stretching vibrations appear at 1350–1400 cm⁻¹, while C-Br absorption occurs near 550 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 351.9 (M⁺) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in:

- Suzuki-Miyaura Couplings : The boronate ester reacts with aryl halides to form biaryl motifs, common in drug scaffolds.

- Fluorine-Selective Functionalization : The 3,5-difluoro group directs regioselective electrophilic substitution .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/difluoro substituents influence cross-coupling efficiency?

- Steric Hindrance : The 2-bromo and 3,5-difluoro groups create a crowded aryl ring, slowing transmetalation. Mitigation strategies include:

- Using bulkier ligands (e.g., XPhos) to stabilize the Pd center.

- Optimizing solvent polarity (e.g., THF/DMF mixtures) to improve solubility .

Q. How can researchers resolve contradictions in NMR data when characterizing by-products?

- Unexpected Peaks : If additional signals appear (e.g., δ 4.5–5.0 ppm), assess for hydrolyzed boronic acid (B-OH) using D₂O exchange experiments.

- Quantitative Analysis : Integrate peaks to determine impurity ratios. For example, a 1:0.1 integration of the main product to by-product suggests partial hydrolysis during workup .

Q. What mechanistic insights explain low yields in multi-step syntheses involving this compound?

- Competitive Side Reactions : The bromo group may undergo unintended elimination under basic conditions, forming aryl diradicals.

- Solution : Add radical scavengers (e.g., TEMPO) or reduce reaction time .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.